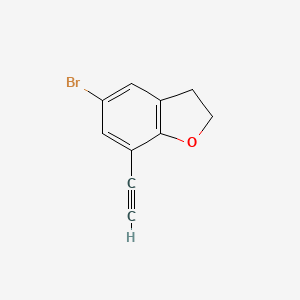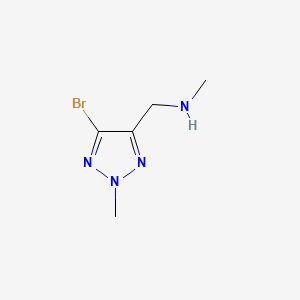
5-Bromo-N,2-dimethyl-2H-1,2,3-triazole-4-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is a heterocyclic compound containing a triazole ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Aplicaciones Científicas De Investigación
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is not fully understood. it is believed to interact with various molecular targets through its triazole ring, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-methyl-2H-1,2,3-triazole: Lacks the methylamine group, making it less versatile in chemical reactions.
2-methyl-2H-1,2,3-triazole: Lacks both the bromine and methylamine groups, resulting in different reactivity and applications.
Uniqueness
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is unique due to the presence of both the bromine and methylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C5H9BrN4 |
|---|---|
Peso molecular |
205.06 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methyltriazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H9BrN4/c1-7-3-4-5(6)9-10(2)8-4/h7H,3H2,1-2H3 |
Clave InChI |
RJZDOBKUEBRRHQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NN(N=C1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


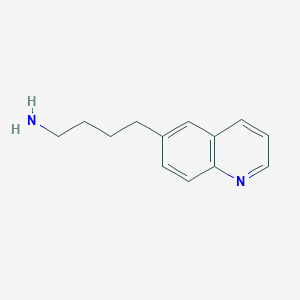
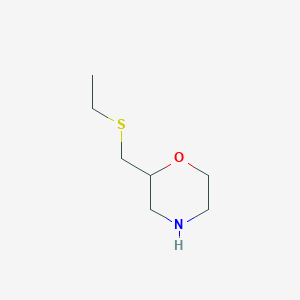
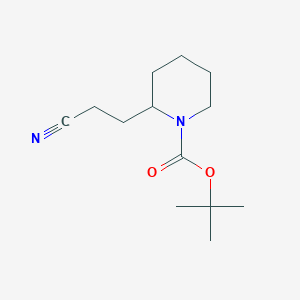
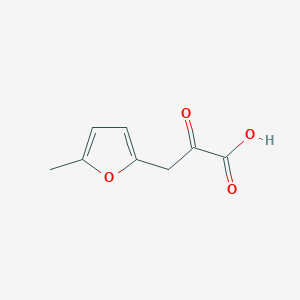
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)
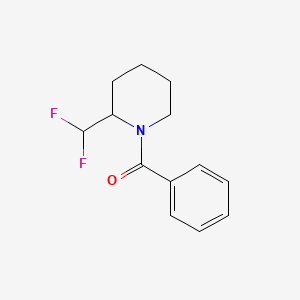
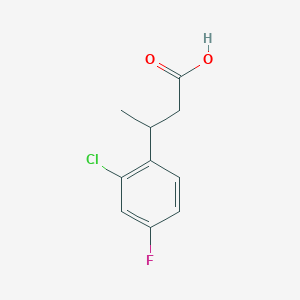

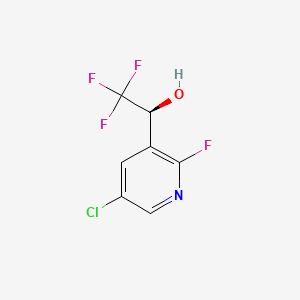
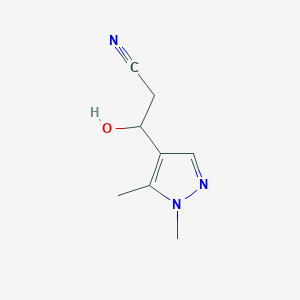
![N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)
